2-Iodo-4-isopropylaniline
Overview
Description
2-Iodo-4-isopropylaniline is an organic compound with the molecular formula C₉H₁₂IN It is a derivative of aniline, where the hydrogen atoms at the second and fourth positions of the benzene ring are substituted with iodine and isopropyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-isopropylaniline typically involves the iodination of 4-isopropylaniline. One common method includes the reaction of 4-isopropylaniline with iodine in the presence of an oxidizing agent such as sodium bicarbonate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the second position of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-isopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 2-substituted-4-isopropylaniline derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 2-amino-4-isopropylaniline.
Scientific Research Applications
2-Iodo-4-isopropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-4-isopropylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can enhance the compound’s reactivity and binding affinity to specific molecular targets, contributing to its biological effects.
Comparison with Similar Compounds
2-Iodoaniline: Lacks the isopropyl group, making it less sterically hindered.
4-Iodo-2-isopropylaniline: The positions of the iodine and isopropyl groups are reversed.
2-Bromo-4-isopropylaniline: Bromine is substituted for iodine, affecting reactivity and properties.
Uniqueness: 2-Iodo-4-isopropylaniline is unique due to the specific positioning of the iodine and isopropyl groups, which can influence its chemical reactivity and biological activity. The presence of the iodine atom can enhance its electrophilic properties, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-iodo-4-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDLOAJVWCFQAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294441 | |
Record name | 2-Iodo-4-(1-methylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76842-15-4 | |
Record name | 2-Iodo-4-(1-methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76842-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-4-(1-methylethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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